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Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The inhibition of ketohexokinase (KHK), the primary enzyme in fructose metabolism, has

emerged as a promising therapeutic strategy for metabolic disorders such as non-alcoholic

fatty liver disease (NAFLD) and type 2 diabetes (T2D). This guide provides a detailed

comparison of PF-06835919, a clinical-stage KHK inhibitor, with other notable KHK inhibitors in

development, supported by experimental data.

Performance Comparison of KHK Inhibitors
The following table summarizes the in vitro potency and preclinical pharmacokinetic profiles of

PF-06835919 and other selected KHK inhibitors.
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Compound Target(s) IC50 (nM)
Pharmacokinetic
Profile (in vivo,
preclinical models)

PF-06835919 KHK-C 8.4[1]

Rat: Low clearance

(0.4-1.3 mL/min/kg)

and low volume of

distribution (0.17-0.38

L/kg).[2][3] Orally

available with high

passive permeability.

[4]

KHK-A 66[1]

Dog & Monkey: Low

clearance and volume

of distribution.[2][3]

BI-9787 hKHK-A 12

Characterized by high

permeability and

favorable oral rat

pharmacokinetics.[5]

hKHK-C 12.8

GS-1291269 KHK-C 0.39[6]

Rat: Oral

bioavailability of 110%

(5 mg/kg dose), half-

life of 4.5 hours, and

clearance of 0.93

L/h/kg.[6]

Dog: Oral

bioavailability of 198%

(3 mg/kg dose), half-

life of 8.2 hours, and

clearance of 0.98

L/h/kg.[6]

Cynomolgus Monkey:

Oral bioavailability of

125% (5 mg/kg dose),
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half-life of 5.3 hours,

and clearance of 0.69

L/h/kg.[6]

Experimental Protocols
In Vitro KHK Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency of KHK inhibitors

by measuring ADP production, a direct product of the KHK enzymatic reaction.

Materials:

Recombinant human KHK-C or KHK-A enzyme

ATP

Fructose

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Test compounds (inhibitors) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection

system

White, opaque 384-well assay plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further

dilute in assay buffer to the final desired concentrations.

Enzyme and Substrate Preparation: Prepare a solution of KHK enzyme in assay buffer.

Prepare a solution of ATP and fructose in assay buffer.
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Reaction Initiation: In the assay plate, add the test compound solution, followed by the KHK

enzyme solution. Allow for a brief pre-incubation period (e.g., 15 minutes) at room

temperature.

Start Reaction: Initiate the enzymatic reaction by adding the ATP and fructose solution to

each well.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration

(e.g., 60 minutes). The incubation time should be within the linear range of the enzyme

reaction.

Reaction Termination and ADP Detection:

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.[7]

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate for 30-60 minutes at room temperature in the dark.[7]

Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Visualizations
Fructose Metabolism Pathway and Point of KHK
Inhibition

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8361265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8361265/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hepatocyte

Fructose

Ketohexokinase (KHK) Substrate Fructose-1-Phosphate
Dihydroxyacetone
Phosphate (DHAP)

Glyceraldehyde

Uric Acid
Production

 ATP -> ADP

PF-06835919 &
Other KHK Inhibitors

 Inhibition

Glycolysis

Glyceraldehyde-3-Phosphate

De Novo Lipogenesis
(Triglyceride Synthesis)Dietary Fructose

Click to download full resolution via product page

Caption: Fructose metabolism pathway and the inhibitory action of KHK inhibitors.

Experimental Workflow for KHK Inhibitor Screening
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High-Throughput Screening Workflow
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Caption: A typical workflow for high-throughput screening of KHK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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